REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.[CH2:9]=[CH:10][CH3:11]>[Cr].[Co]>[CH3:8][C:1]1[CH:6]=[C:5]([CH:10]([CH3:11])[CH3:9])[CH:4]=[C:3]([CH3:7])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
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18.9 mol
|
Type
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reactant
|
Smiles
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C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
715 g
|
Type
|
reactant
|
Smiles
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C=CC
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Cr].[Co]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an electromagnetic stirrer
|
Type
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CUSTOM
|
Details
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After the reaction was terminated
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Type
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DISTILLATION
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Details
|
the reaction mixture was fed at a rate of 300 mL per hour together with 600 g per hour of benzene to a distillation column (column internal pressure: 0.38 MPa, 122° C.) in which benzene
|
Type
|
CUSTOM
|
Details
|
A benzene solution of 3,5-dimethylcumene was separated
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Type
|
CUSTOM
|
Details
|
collected from the bottom of the column
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)C(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |